methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate
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Overview
Description
methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an anilinocarbothioyl group, a benzyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with a thiophene derivative under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as toluene and catalysts like tetrabutylammonium iodide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinocarbothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(anilinocarbothioyl)amino]benzoate: Similar structure but lacks the thiophene ring.
methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate: Similar structure but with different substituents on the thiophene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and its thiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C21H20N2O2S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl 5-benzyl-4-methyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O2S2/c1-14-17(13-15-9-5-3-6-10-15)27-19(18(14)20(24)25-2)23-21(26)22-16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H2,22,23,26) |
InChI Key |
QQQOOGOCRSLAEC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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